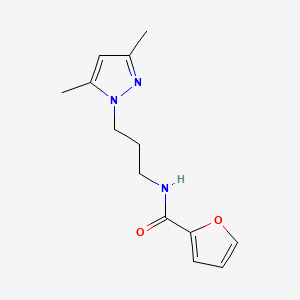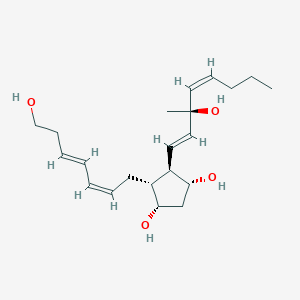
2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone is an organic compound with the molecular formula C14H15FO It is characterized by a cyclohexylidene group, a fluorine atom, and a phenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 2-cyclohexylidene-1-phenylethanone. This intermediate is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with hydroxyl, amino, or alkyl groups replacing the fluorine atom.
Scientific Research Applications
2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine atom can form strong hydrogen bonds, influencing its binding affinity and activity. The cyclohexylidene and phenyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylidene-1-phenylethanone: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluoro-1-phenylethanone: Lacks the cyclohexylidene group, affecting its stability and applications.
2-Cyclohexylidene-2-chloro-1-phenyl-ethanone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness
2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone is unique due to the presence of both the cyclohexylidene and fluorine groups, which impart distinct chemical and physical properties. These features make it valuable for specific applications in research and industry.
Properties
CAS No. |
495418-37-6 |
|---|---|
Molecular Formula |
C14H15FO |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-cyclohexylidene-2-fluoro-1-phenylethanone |
InChI |
InChI=1S/C14H15FO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h2,5-6,9-10H,1,3-4,7-8H2 |
InChI Key |
NMRREMLQJCFLGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C(=O)C2=CC=CC=C2)F)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol](/img/structure/B14145965.png)

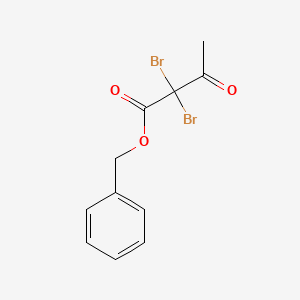
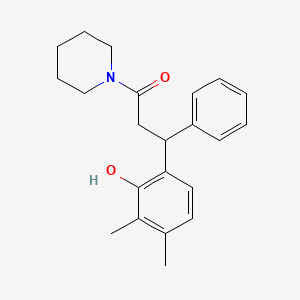
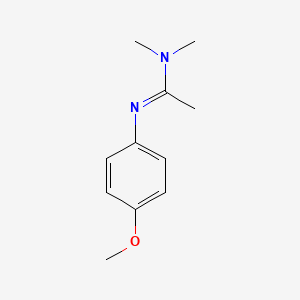
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)

![Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14146034.png)
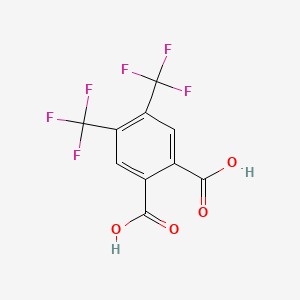
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)

